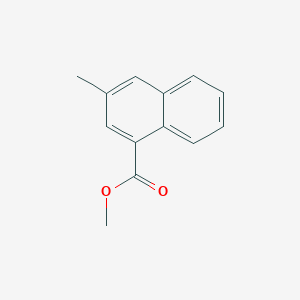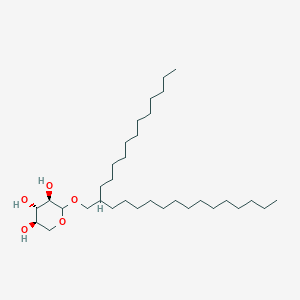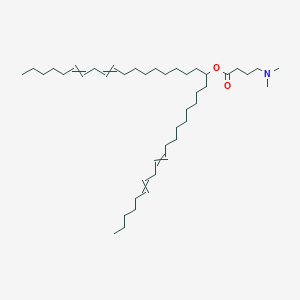
Dlin-M-C3-dma
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dlin-M-C3-dma, also known as 1,2-dilinoleyloxy-3-dimethylaminopropane, is a synthetic ionizable lipid. It is widely used in the formulation of lipid nanoparticles, particularly for drug and gene delivery systems. This compound is characterized by its ability to form stable complexes with nucleic acids, such as DNA and RNA, making it a crucial component in the development of advanced therapeutic delivery systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dlin-M-C3-dma typically begins with linoleyl alcohol as the starting material. The process involves several key steps:
Esterification: Linoleyl alcohol reacts with methanesulfonyl chloride and triethylamine to form the corresponding ester.
Bromination: The ester undergoes bromination using magnesium bromide etherate to yield the brominated intermediate.
Grignard Reaction: The brominated intermediate is subjected to a Grignard reaction, followed by hydrolysis and condensation reactions to produce the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dlin-M-C3-dma undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its properties.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophilic bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized lipids, while substitution reactions can produce a range of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Dlin-M-C3-dma has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of lipid nanoparticles for drug delivery.
Biology: The compound is essential for the delivery of nucleic acids in gene therapy.
Medicine: this compound is a key component in the development of mRNA vaccines and other therapeutic agents.
Industry: It is utilized in the formulation of various nanocarriers for targeted drug delivery
Wirkmechanismus
Dlin-M-C3-dma exerts its effects through its ionizable nature. At acidic pH, the compound becomes positively charged, allowing it to form stable complexes with negatively charged nucleic acids. This interaction facilitates the encapsulation and delivery of genetic material into target cells. The molecular targets include cellular membranes, where the lipid nanoparticles fuse and release their cargo into the cytoplasm .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ALC-0315: Another ionizable lipid used in mRNA vaccine formulations.
SM-102: A lipid used in the formulation of lipid nanoparticles for gene delivery.
Uniqueness
Dlin-M-C3-dma stands out due to its high efficiency in forming stable complexes with nucleic acids and its ability to deliver genetic material effectively into cells. Its unique structure and ionizable properties make it a preferred choice in the development of advanced therapeutic delivery systems .
Eigenschaften
Molekularformel |
C43H79NO2 |
|---|---|
Molekulargewicht |
642.1 g/mol |
IUPAC-Name |
heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate |
InChI |
InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3 |
InChI-Schlüssel |
NRLNQCOGCKAESA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


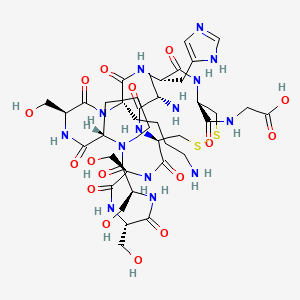
![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12433448.png)
![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/structure/B12433449.png)

![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
![(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B12433456.png)
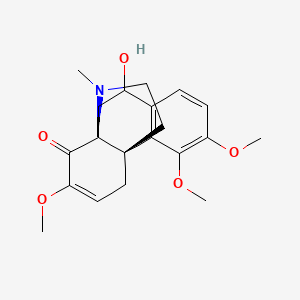

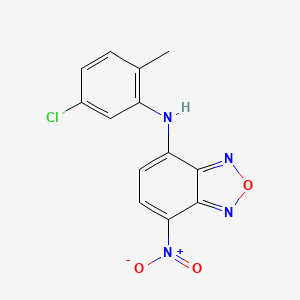

![(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B12433478.png)
